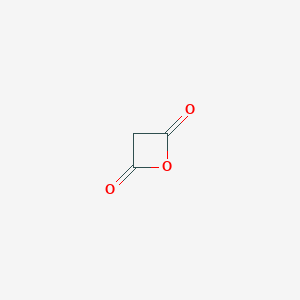

Malonic anhydride

Description

Structure

3D Structure

Properties

CAS No. |

15159-48-5 |

|---|---|

Molecular Formula |

C3H2O3 |

Molecular Weight |

86.05 g/mol |

IUPAC Name |

oxetane-2,4-dione |

InChI |

InChI=1S/C3H2O3/c4-2-1-3(5)6-2/h1H2 |

InChI Key |

KKHUSADXXDNRPW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Malonic Anhydride via Ozonolysis of Diketene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of malonic anhydride (B1165640), a highly reactive and unstable compound, through the ozonolysis of diketene (B1670635). Malonic anhydride serves as a valuable, albeit challenging, intermediate in organic synthesis. Its first successful preparation was reported in 1988, utilizing this specific oxidative cleavage method.[1] This guide details the underlying reaction mechanism, safety considerations, comprehensive experimental protocols derived from key patents, and a summary of relevant analytical data.

Reaction Mechanism and Core Principles

The synthesis of this compound from diketene is achieved via ozonolysis, an organic reaction that cleaves unsaturated bonds using ozone (O₃). The reaction proceeds through the Criegee mechanism, which involves the formation of a primary ozonide (molozonide), followed by its decomposition and rearrangement into a more stable secondary ozonide (trioxolane).

The ozonolysis of diketene's exocyclic double bond is designed to yield two carbonyl-containing fragments: this compound and formaldehyde (B43269).

A significant safety challenge arises from the formaldehyde byproduct. In organic solvents, formaldehyde can form highly explosive, insoluble peroxide polymers.[2][3] To mitigate this risk, a key process improvement involves performing the ozonolysis in the presence of a scavenger carbonyl compound, such as acetaldehyde (B116499) or pivalaldehyde.[2][4] This compound preferentially reacts with the carbonyl oxide intermediate, preventing the formation of formaldehyde-derived explosive peroxides and instead forming a more stable, non-explosive ozonide.

Experimental Protocols

The synthesis of this compound is highly sensitive to temperature, as the product readily decomposes at temperatures above -30 °C to ketene (B1206846) and carbon dioxide.[2][5] Therefore, all procedures are conducted at low temperatures.

General Experimental Workflow:

Detailed Protocol Example (from Patent EP0496362B1): [3]

-

A solution is prepared by dissolving 4.2 g (0.050 mol) of diketene and 2.2 g (0.050 mol) of acetaldehyde in 100 ml of chloroform.

-

The solution is cooled to -60 °C in a suitable reaction vessel equipped for gas dispersion and stirring.

-

A stream of 4% ozone in oxygen is bubbled through the solution.

-

The introduction of ozone is continued until the solution develops a persistent blue color.

-

The excess ozone is subsequently purged from the solution, first with oxygen and then with nitrogen gas.

-

The final solution, containing this compound and the propylene ozonide byproduct, is kept at low temperature (-50 °C) for characterization.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various patented procedures for the ozonolysis of diketene.

Table 1: Reagent Stoichiometry and Solvents

| Experiment Reference | Diketene | Scavenger Carbonyl | Molar Ratio (Diketene:Scavenger) | Solvent | Solvent Volume |

|---|---|---|---|---|---|

| Example 1[3] | 4.2 g (0.050 mol) | Acetaldehyde (2.2 g, 0.050 mol) | 1:1 | Chloroform | 100 mL |

| Example 2[2] | 4.2 g (0.050 mol) | Isobutyraldehyde (4.0 g, 0.055 mol) | 1:1.1 | Chloroform | 200 mL |

| Example 3[4] | 4.2 g (0.050 mol) | Pivalaldehyde (4.3 g, 0.055 mol) | 1:1.1 | Chloroform | 200 mL |

| Example 4[2] | 4.2 g (0.050 mol) | Benzaldehyde (5.84 g, 0.055 mol) | 1:1.1 | Chloroform | 200 mL |

Table 2: Reaction Conditions and Analytical Data

| Experiment Reference | Temperature | Ozone Concentration | Endpoint | ¹H-NMR Signal (this compound) | Byproduct Ozonide |

|---|---|---|---|---|---|

| Example 1[3] | -60 °C | 4% in O₂ | Blue Solution | 4.24 ppm (singlet) | Propylene ozonide |

| Example 2[2] | -60 °C | 4% in O₂ | Blue Solution | 4.24 ppm (singlet) | 3-Isopropyl-1,2,4-trioxolane |

| Example 3[4] | -60 °C | 4% in O₂ | Blue Solution | Not specified | Pivalaldehyde-derived ozonide |

| Example 4[2] | -60 °C | 4% in O₂ | Blue Solution | 4.23 ppm (singlet) | 3-Phenyl-1,2,4-trioxolane |

Product Characterization

Due to its instability, this compound is typically characterized at low temperatures directly in the reaction mixture.[6]

-

Nuclear Magnetic Resonance (¹H-NMR): The most telling piece of data is a sharp singlet in the ¹H-NMR spectrum. In chloroform-d (B32938) at -50°C, this signal appears at approximately 4.23-4.24 ppm .[2][3] This peak corresponds to the two equivalent protons of the methylene (B1212753) group in the strained four-membered ring.

-

Infrared (IR) Spectroscopy: Malonic anhydrides exhibit characteristic and unusually high-frequency carbonyl (C=O) stretching bands. The IR spectra show a strong doublet, with one absorption around 1820-1830 cm⁻¹.[6]

-

Raman Spectroscopy: The symmetric, in-phase carbonyl stretch, which is weak in the IR spectrum, is strong in the Raman spectrum. For dimethylthis compound, a prominent line was observed at a record-high 1947 cm⁻¹, considered definitive proof of the monomeric anhydride structure.[6]

The yield for the formation of this compound via this method approaches 100% based on the starting diketene, though isolation is impractical.[5] The anhydride is almost always converted in situ to more stable derivatives like malonic acid (via hydrolysis), monoesters (via alcoholysis), or monoamides (via aminolysis).[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CA2059698A1 - Process for the production of malonic acid anhydride - Google Patents [patents.google.com]

- 3. EP0496362B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]

- 5. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]

- 6. escholarship.org [escholarship.org]

The Elusive Target: A Technical Guide to the Discovery and First Synthesis of Malonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the simple four-membered ring of malonic anhydride (B1165640) (oxetane-2,4-dione) represented a significant synthetic challenge. Numerous attempts to prepare this seemingly straightforward molecule resulted in failure, leading to the formation of polymers or rearrangement products. This in-depth technical guide details the historical context of these early efforts and provides a comprehensive overview of the first successful synthesis of monomeric malonic anhydride in 1988. The pivotal ozonolysis of diketene (B1670635), a method developed by Charles L. Perrin and Thomas Arrhenius, is described in detail, including the experimental protocol and characterization data that confirmed the structure of this highly unstable compound. This guide serves as a valuable resource for researchers interested in the chemistry of strained ring systems and reactive intermediates.

Introduction: A History of Failed Attempts

The quest for this compound was a protracted endeavor in organic chemistry. Early attempts to synthesize the monomeric form were consistently unsuccessful, highlighting the inherent instability of the target molecule.[1][2] A significant challenge was the propensity of malonic acid to undergo dehydration to form carbon suboxide (C₃O₂) rather than the desired cyclic anhydride.[2][3][4]

In 1906, Otto Diels, later of Diels-Alder reaction fame, observed the formation of carbon suboxide when heating malonic acid or diethyl malonate with phosphorus pentoxide (P₂O₅).[2][4] While this product could be hydrolyzed back to malonic acid, it was not the cyclic this compound.[2] Other reported syntheses of this compound derivatives were later re-evaluated and found to be incorrect, often yielding polymeric materials or other rearranged structures.[2][4] These repeated failures underscored the thermodynamic and kinetic challenges associated with the formation of the strained four-membered ring of oxetane-2,4-dione.

The Breakthrough: First Successful Synthesis

The first definitive synthesis of monomeric this compound was achieved in 1988 by Charles L. Perrin and his undergraduate student, Thomas Arrhenius.[2][5] Their successful approach involved the ozonolysis of diketene at low temperatures, a method that circumvented the harsh conditions that led to decomposition in previous attempts.[1][2]

Reaction Pathway

The synthesis proceeds via the electrophilic attack of ozone on the carbon-carbon double bond of diketene, followed by rearrangement to form this compound and other byproducts. The low temperature is crucial to prevent the immediate decomposition of the product.

Caption: Ozonolysis of Diketene to form this compound.

Experimental Protocol

The following is a detailed methodology for the first synthesis of this compound based on the work of Perrin and Arrhenius.

Materials:

-

Diketene

-

Ozone (generated from an ozone generator)

-

Dichloromethane (B109758) (CH₂Cl₂), freshly distilled from P₂O₅

-

Argon gas

Apparatus:

-

Ozonolysis flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Infrared (IR) spectrometer

-

Raman spectrometer

Procedure:

-

A solution of freshly distilled diketene in dichloromethane is prepared in the ozonolysis flask.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

A stream of ozone in oxygen is bubbled through the solution with vigorous stirring. The progress of the reaction is monitored by the disappearance of the diketene starting material (e.g., by thin-layer chromatography).

-

Upon completion of the reaction, the excess ozone is removed by purging the solution with argon gas at -78 °C.

-

The resulting solution contains this compound and is kept at low temperature for subsequent analysis.

Caution: Ozone is a toxic and powerful oxidizing agent. This reaction should be carried out in a well-ventilated fume hood. Diketene is also a hazardous substance and should be handled with appropriate safety precautions.

Characterization and Properties

Due to its instability, this compound was characterized in solution at low temperatures using spectroscopic methods.

Spectroscopic Data

The structure of this compound was confirmed by its characteristic infrared (IR) and Raman spectra.[2][4]

| Spectroscopic Data | |

| Infrared (IR) | A strong carbonyl absorption at 1820 cm⁻¹.[1][2] |

| Raman | A characteristic band at 1947 cm⁻¹.[1][2] |

These high-frequency carbonyl absorptions are indicative of the strained four-membered ring system of oxetane-2,4-dione.[2][4]

Instability and Decomposition

Monomeric this compound is highly unstable and decomposes below room temperature.[2] The decomposition pathway involves the loss of carbon dioxide to form ketene.

Caption: Decomposition of this compound.

This inherent instability is a critical consideration for any potential synthetic applications. Kinetic studies have shown that the decomposition is rapid, with the monomethyl derivative decomposing even faster than the parent compound.[2]

Conclusion

The successful synthesis of this compound by Perrin and Arrhenius marked the culmination of a long-standing challenge in organic chemistry. Their innovative use of low-temperature ozonolysis provided a viable route to this elusive molecule, allowing for its characterization for the first time. The story of this compound serves as a compelling case study in the synthesis of strained organic molecules and highlights the importance of carefully controlled reaction conditions to access highly reactive intermediates. While its instability limits its widespread use, the ability to generate this compound in situ opens avenues for its use as a reactive intermediate in specialized synthetic applications.

References

The Instability and Decomposition of Malonic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic anhydride (B1165640), the cyclic anhydride of malonic acid, is a highly reactive and unstable molecule that has presented significant challenges to chemists for decades. Its propensity to decompose at or even below room temperature has made its isolation and study notoriously difficult. This technical guide provides an in-depth exploration of the core principles governing the instability and decomposition of malonic anhydride and its derivatives. It consolidates key findings on its synthesis, decomposition pathways, kinetics, and potential stabilization strategies. Detailed experimental protocols for its synthesis and kinetic analysis are provided, along with a comprehensive summary of quantitative data. This document aims to serve as a critical resource for researchers in organic synthesis, materials science, and drug development who may encounter or seek to utilize this reactive intermediate.

Introduction

For many years, monomeric this compound was considered a classic "unknown" compound, in stark contrast to its stable homologues, succinic and glutaric anhydrides.[1][2] Early attempts to synthesize it through dehydration of malonic acid or its derivatives invariably led to the formation of carbon suboxide or polymeric materials.[1][2][3] It was not until 1988 that the first successful synthesis of this compound was achieved through the ozonolysis of diketene (B1670635) at low temperatures.[2][3][4][5][6] This breakthrough allowed for the characterization of this transient species and a deeper understanding of its inherent instability.

The core of this compound's instability lies in its facile decomposition into two stable molecules: ketene (B1206846) and carbon dioxide.[1][2][7][8] This decomposition pathway is a concerted cycloreversion reaction that proceeds readily at ambient temperatures, posing a significant hurdle for its application as a stable reagent in synthetic chemistry.[1][2][5][7][9]

This guide will delve into the mechanistic details of this decomposition, present the kinetic data that quantify its rate, and provide practical experimental procedures for its preparation and the study of its decomposition.

Synthesis of this compound

The only successful method for the preparation of monomeric this compound is the ozonolysis of a ketene dimer, a process that can be conducted at temperatures low enough to prevent immediate decomposition.[8]

Experimental Protocol: Ozonolysis of Diketene

This protocol is based on the established method for the synthesis of this compound.

Materials:

-

Diketene

-

Anhydrous aprotic solvent (e.g., chloroform, dichloromethane)

-

A carbonyl compound (e.g., acetaldehyde) - to scavenge the carbonyl oxide byproduct

-

Ozone (generated from an ozone generator, typically as a 4% mixture in oxygen)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

A solution of diketene and an equimolar amount of a carbonyl compound (e.g., acetaldehyde) is prepared in an anhydrous aprotic solvent (e.g., chloroform) in a three-necked flask equipped with a gas inlet tube, a gas outlet, and a low-temperature thermometer.

-

The reaction vessel is cooled to a low temperature, typically between -60 °C and -78 °C, using a dry ice/acetone or liquid nitrogen bath.

-

A stream of ozone (e.g., 4% in oxygen) is bubbled through the cooled solution.

-

The progress of the reaction is monitored by the color of the solution. The reaction is considered complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone.

-

Once the reaction is complete, the excess ozone is purged from the solution by bubbling a stream of inert gas (e.g., nitrogen) through it until the blue color disappears.

-

The resulting solution contains this compound and must be used immediately for subsequent reactions or analysis at low temperatures to prevent decomposition.

Safety Precautions: Ozone is a toxic and powerful oxidizing agent. The ozonolysis reaction should be carried out in a well-ventilated fume hood. Peroxidic byproducts can be explosive, and appropriate care should be taken.

Decomposition of this compound

Decomposition Pathway

This compound undergoes a thermal decomposition to yield ketene and carbon dioxide.[1][2][7][9][8] This transformation is a unimolecular process.

The accepted mechanism for this decomposition is a concerted [2s + 2a] cycloreversion.[1][2][5][6][7] This designation indicates that the reaction proceeds through a twisted transition state where the stereochemical course is suprafacial with respect to one component and antarafacial with respect to the other. Computational studies have provided support for this twisted transition-state structure.[1][7] The concerted nature of the reaction, where bond breaking and bond formation occur simultaneously, contributes to the relatively low activation energy for this process.

Kinetics of Decomposition

The rate of decomposition of this compound and its methylated derivatives has been quantitatively studied using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9][8] These studies have revealed a non-linear relationship between the degree of methylation and the decomposition rate. Surprisingly, methylthis compound decomposes the fastest, while dimethylthis compound is the most stable of the three.[1][2][5][7][9][8]

This protocol outlines the general procedure for monitoring the decomposition of this compound using NMR spectroscopy.

Materials and Equipment:

-

Solution of freshly prepared this compound in a deuterated solvent (e.g., CDCl₃)

-

NMR spectrometer with variable temperature capabilities

-

NMR tubes

Procedure:

-

A solution of this compound is prepared at low temperature in a deuterated solvent.

-

The solution is quickly transferred to an NMR tube and placed in the NMR spectrometer, which has been pre-cooled to the desired temperature.

-

A series of ¹H or ¹³C NMR spectra are acquired at regular time intervals.

-

The concentration of the this compound at each time point is determined by integrating a characteristic peak that does not overlap with the peaks of the decomposition products (ketene and CO₂).

-

The natural logarithm of the concentration of this compound is plotted against time. A linear plot indicates a first-order reaction.

-

The pseudo-first-order rate constant (k) for the decomposition at that temperature is determined from the slope of the line (-k).

-

This procedure is repeated at several different temperatures to determine the temperature dependence of the rate constant.

The following tables summarize the rate constants and activation parameters for the decomposition of this compound and its methyl-substituted derivatives, as determined by NMR spectroscopy.[4]

Table 1: Rate Constants (k x 10⁵ s⁻¹) for the Decomposition of Malonic Anhydrides in CDCl₃

| Temperature (°C) | This compound | Methylthis compound | Dimethylthis compound |

| 0 | 1.8 | - | - |

| 5 | 3.5 | 11.8 | 1.1 |

| 10 | 6.4 | 21.3 | 2.2 |

| 15 | 11.3 | 37.5 | 4.2 |

| 20 | 19.3 | 64.2 | 7.7 |

| 25 | 32.2 | 107 | 13.8 |

| 30 | - | - | 24.1 |

Data extracted from the supporting information of Perrin et al., J. Am. Chem. Soc. 2012, 134, 23, 9698–9707.[4]

Table 2: Activation Parameters for the Decomposition of Malonic Anhydrides

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡₂₉₈ (kcal/mol) |

| This compound | 14.2 ± 0.4 | -23.8 ± 1.4 | 21.3 |

| Methylthis compound | 12.6 ± 0.2 | -27.8 ± 0.7 | 20.9 |

| Dimethylthis compound | 15.9 ± 0.2 | -21.4 ± 0.7 | 22.3 |

Data adapted from Perrin, C. L. J. Org. Chem. 2022, 87 (11), 7006-7012.

Stabilization of this compound

The inherent instability of this compound makes its long-term storage and handling a significant challenge. To date, there is a lack of established methods for the effective stabilization of monomeric this compound itself. Research in related areas, however, may offer potential avenues for investigation.

For instance, studies on the stabilization of maleic anhydride, a structurally related α,β-unsaturated cyclic anhydride, have shown that discoloration and degradation upon heating can be inhibited by the addition of a combination of stabilizers, such as a monochloro-substituted aliphatic alcohol, a copper compound, and a zinc compound. While the decomposition mechanism of maleic anhydride differs from that of this compound, the principles of preventing unwanted side reactions at elevated temperatures could be relevant.

Furthermore, for alkenyl succinic anhydrides, another class of related compounds, the use of antioxidants or polymerization inhibitors has been shown to reduce the formation of polymeric byproducts. This suggests that radical-mediated polymerization could be a contributing factor to the degradation of some reactive anhydrides, and the use of appropriate inhibitors might offer a degree of stabilization.

However, it is crucial to note that the primary decomposition pathway of this compound is a unimolecular cycloreversion, which is not directly addressed by the stabilization methods mentioned above. Therefore, the most effective strategy for working with this compound remains its in situ generation and immediate use at low temperatures.

Conclusion

This compound is a molecule of significant interest due to its high reactivity, yet its utility is hampered by its inherent instability. The facile decomposition via a concerted [2s + 2a] cycloreversion to ketene and carbon dioxide is the dominant chemical pathway that dictates its transient nature. The successful synthesis through low-temperature ozonolysis of diketene has been instrumental in allowing for its characterization and the study of its decomposition kinetics. The quantitative data on its decomposition rates and activation parameters provide a clear picture of its reactivity and the subtle electronic and steric effects of substituents on its stability.

For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of the instability of this compound is paramount. While direct stabilization methods remain elusive, the ability to generate it in situ provides a viable pathway for its use as a reactive intermediate. Future research may focus on the development of novel synthetic strategies that allow for the controlled release and reaction of this compound, thereby harnessing its synthetic potential while circumventing the challenges posed by its instability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. srd.nist.gov [srd.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dc.etsu.edu [dc.etsu.edu]

- 7. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. escholarship.org [escholarship.org]

The Thermal Decomposition of Malonic Anhydride: A Technical Guide to Ketene and CO₂ Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of malonic anhydride (B1165640) into ketene (B1206846) and carbon dioxide. This reaction is of significant interest for the in-situ generation of highly reactive ketene, a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. This document provides a comprehensive overview of the reaction mechanism, kinetics, and experimental protocols based on peer-reviewed literature.

Reaction Overview and Mechanism

Malonic anhydride (oxetane-2,4-dione) is an unstable molecule that readily decomposes at or below room temperature to yield ketene (ethenone) and carbon dioxide.[1][2][3] This decomposition is a unimolecular process that proceeds through a concerted cycloreversion mechanism.[1][2]

Computational studies, supported by experimental kinetic data, suggest a twisted transition-state structure for this [2s + 2a] cycloreversion.[1][2] In this transition state, the carbon-oxygen bond cleavage occurs in advance of the carbon-carbon bond cleavage.[1] The significant stability of the carbon dioxide molecule is a key driving force for the facility of this reaction.[1]

The reaction can be represented as follows:

Caption: Reaction pathway for the thermal decomposition of this compound.

Quantitative Kinetic Data

The kinetics of the thermal decomposition of this compound have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress. The rate constants and activation parameters for the decomposition in deuterated chloroform (B151607) (CDCl₃) are summarized in the table below.

| Temperature (°C) | Rate Constant (k) x 10⁻⁵ (s⁻¹) |

| -10.0 | 0.83 (± 0.03) |

| 0.0 | 3.53 (± 0.03) |

| 10.0 | 11.2 (± 0.1) |

| 20.0 | 34.0 (± 0.4) |

Data sourced from the Journal of the American Chemical Society.[2]

The activation parameters for the decomposition of this compound have been determined from the temperature dependence of the rate constants.

| ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 298 K) |

| 19.3 (± 0.2) | -8.1 (± 0.8) | 21.7 (± 0.5) |

Data sourced from the Journal of the American Chemical Society.[2]

The negative entropy of activation (ΔS‡) is consistent with a highly ordered, cyclic transition state as proposed by the concerted mechanism.[1][2]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized immediately prior to its use due to its instability. A common method involves the ozonolysis of diketene.[4]

Caution: Ozonolysis should be carried out with appropriate safety precautions in a well-ventilated fume hood.

A general workflow for the synthesis and subsequent decomposition study is outlined below:

Caption: Experimental workflow for this compound synthesis and decomposition analysis.

Kinetic Measurement by NMR Spectroscopy

The thermal decomposition of this compound can be conveniently monitored by ¹H NMR spectroscopy. The reaction progress is followed by observing the disappearance of the this compound signal and the appearance of the ketene signal over time at a constant temperature.

Detailed Methodology:

-

Sample Preparation: A solution of freshly prepared this compound in a deuterated solvent (e.g., CDCl₃) is prepared at a low temperature to minimize decomposition before the experiment begins. The solution is quickly transferred to a pre-cooled NMR tube.

-

NMR Spectrometer Setup: The NMR spectrometer is pre-calibrated and the probe temperature is equilibrated to the desired reaction temperature.

-

Data Acquisition: The NMR tube is inserted into the spectrometer, and a series of ¹H NMR spectra are acquired at regular time intervals.

-

Data Analysis: The concentration of this compound at each time point is determined by integrating its characteristic peak in the ¹H NMR spectrum. The rate constant (k) is then calculated by plotting the natural logarithm of the concentration of this compound versus time, which should yield a straight line for a first-order reaction. The slope of this line is equal to -k.

-

Activation Parameters: The experiment is repeated at several different temperatures to obtain rate constants at each temperature. The activation enthalpy (ΔH‡) and entropy (ΔS‡) are then determined from an Eyring plot (ln(k/T) vs. 1/T).

Computational Analysis of the Transition State

Computational chemistry plays a crucial role in elucidating the mechanism of the thermal decomposition of this compound. Density functional theory (DFT) and ab initio calculations have been employed to model the reaction pathway and characterize the transition state.[1][2]

Calculations at levels of theory such as UBPW91/6-311+G(3df,2p) and MP2/6-31G(d) have been used to optimize the geometries of the reactant, products, and the transition state.[1][2] These calculations support a concerted, asynchronous mechanism where the C-O bond cleavage is more advanced than the C-C bond cleavage in the transition state. The calculated activation energy is in good agreement with the experimentally determined enthalpy of activation.[1]

The logical relationship between experimental and computational approaches in studying this reaction is depicted below:

Caption: Interplay of experimental and computational methods.

Conclusion

The thermal decomposition of this compound provides a convenient, low-temperature route for the generation of ketene. The reaction proceeds through a well-characterized, concerted cycloreversion mechanism. The quantitative kinetic data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this reaction in their synthetic endeavors. The synergy between experimental kinetics and computational modeling has been pivotal in establishing a thorough understanding of this fundamental organic transformation.

References

Spectroscopic Characterization of Malonic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic anhydride (B1165640) (oxetane-2,4-dione), a highly reactive and unstable cyclic anhydride, presents unique challenges in its synthesis and characterization. This technical guide provides a comprehensive overview of the spectroscopic methods employed to identify and characterize this transient molecule. Due to its inherent instability, specialized experimental conditions, particularly low temperatures, are imperative. This document details the synthesis of malonic anhydride via ozonolysis of diketene (B1670635) and outlines the key spectroscopic techniques for its analysis, including Infrared (IR) and Raman spectroscopy, which have been pivotal in its structural confirmation. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard analytical tools, their application to this compound is hampered by its rapid decomposition. This guide summarizes the available quantitative data, provides detailed experimental protocols, and presents logical workflows for its synthesis and characterization.

Synthesis of this compound

The first successful synthesis of monomeric this compound was achieved in 1988 through the ozonolysis of diketene.[1] This method remains the primary route to obtaining this unstable compound. The reaction involves the cleavage of the carbon-carbon double bond in diketene by ozone at low temperatures.

Synthesis Pathway

Caption: Synthesis of this compound via ozonolysis of diketene.

Experimental Protocol: Ozonolysis of Diketene

This protocol is adapted from the established method for the synthesis of this compound.

-

Reaction Setup: A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to an ozone trap (e.g., a potassium iodide solution), and a low-temperature thermometer is assembled. The apparatus must be thoroughly dried to prevent hydrolysis of the anhydride.

-

Solvent and Reactant: The flask is charged with freshly distilled diketene dissolved in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Cooling: The reaction mixture is cooled to approximately -78 °C using a dry ice/isopropanol bath.

-

Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the cooled solution. The reaction is monitored until the complete consumption of diketene, which can be indicated by the appearance of a blue color from unreacted ozone.

-

Purging: Upon completion, the solution is purged with a stream of dry nitrogen to remove excess ozone.

-

Handling: The resulting solution contains this compound and formaldehyde peroxide oligomers. Due to the high instability of this compound (decomposing below room temperature), the solution must be kept at low temperatures for any subsequent analysis or reaction.

Spectroscopic Characterization Workflow

The characterization of the highly labile this compound requires a carefully planned workflow, prioritizing methods that are rapid and can be performed at low temperatures.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for the identification of this compound, with the carbonyl stretching frequencies being particularly diagnostic.

Quantitative Data

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| Anhydride C=O | Asymmetric Stretch | ~1830 | Strong | [2] |

| Anhydride C=O | Symmetric Stretch | ~1820 | Strong | [2] |

Experimental Protocol: Low-Temperature IR Spectroscopy

-

Sample Preparation: The cold solution of this compound in dichloromethane from the synthesis is used directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a cryo-cell or a low-temperature transmission cell is required.

-

Measurement:

-

A background spectrum of the cold solvent (dichloromethane at -78 °C) is acquired.

-

The cold sample solution is carefully transferred to the pre-cooled cell.

-

The IR spectrum is recorded immediately.

-

-

Data Analysis: The solvent spectrum is subtracted from the sample spectrum to obtain the infrared spectrum of the solute, this compound. The characteristic carbonyl stretching bands are then identified.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides crucial evidence for the structure of this compound. The symmetric carbonyl stretch, which is often weak in the IR spectrum of cyclic anhydrides, can be strong in the Raman spectrum.

Quantitative Data

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| Anhydride C=O | Symmetric, in-phase stretch | ~1947 (for dimethyl derivative) | Prominent | [2] |

Note: The prominent Raman band at 1947 cm⁻¹ was reported for dimethylthis compound, and a similarly high-frequency band is expected for the parent this compound.

Experimental Protocol: Low-Temperature Raman Spectroscopy

-

Sample Preparation: The cold solution of this compound from the synthesis is transferred to a pre-cooled NMR tube or a sealed capillary tube suitable for Raman analysis.

-

Instrumentation: A Raman spectrometer, preferably an FT-Raman instrument to minimize fluorescence, equipped with a low-temperature sample holder is used.

-

Measurement:

-

The sample is placed in the cryo-holder and maintained at a low temperature (e.g., with liquid nitrogen).

-

The Raman spectrum is acquired using an appropriate laser excitation wavelength.

-

-

Data Analysis: The spectrum is analyzed for the characteristic high-frequency carbonyl band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of NMR spectroscopy to this compound is severely limited by its instability, as it tends to decompose at temperatures required for solution-state NMR, even at -30 °C.[2]

Quantitative Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H | Not reliably reported | - | - | Expected to be a singlet for the CH₂ group. |

| ¹³C | Not reliably reported | - | - | Decomposition observed during acquisition at -30 °C. Expected signals for C=O and CH₂. |

Experimental Protocol: Low-Temperature NMR Spectroscopy

-

Sample Preparation: A concentrated solution of this compound is prepared at low temperature (-78 °C) in a deuterated solvent in which it is soluble and which has a low freezing point (e.g., CD₂Cl₂).

-

Instrumentation: A high-field NMR spectrometer with a cryoprobe capable of maintaining very low temperatures is essential.

-

Measurement:

-

The NMR probe is pre-cooled to the lowest possible stable temperature (e.g., -80 °C or lower).

-

The sample is quickly inserted into the spectrometer.

-

¹H and ¹³C NMR spectra are acquired as rapidly as possible using a minimal number of scans.

-

-

Data Analysis: The spectra should be analyzed immediately for signals corresponding to this compound and any decomposition products (e.g., ketene (B1206846) and CO₂).

Mass Spectrometry (MS)

There is a lack of reliable mass spectrometry data for monomeric this compound in the literature, likely due to its thermal instability, which makes it incompatible with many common ionization techniques that require volatilization.

Quantitative Data

| Ion | m/z | Fragmentation Pattern | Notes |

| [M]⁺ | 86.01 | Not reported | Expected molecular ion peak. |

Experimental Protocol: Soft Ionization Mass Spectrometry

-

Sample Introduction: A cold-spray ionization or a similar soft ionization technique that does not require heating the sample would be the most promising approach. The sample solution would be introduced directly from the low-temperature reaction mixture.

-

Instrumentation: A mass spectrometer equipped with a soft ionization source.

-

Measurement: The mass spectrum is acquired, looking for the molecular ion peak and analyzing any fragmentation patterns.

-

Data Analysis: The fragmentation pattern would likely involve the loss of CO₂ to form a ketene radical cation.

Conclusion

The spectroscopic characterization of this compound is a challenging task that necessitates specialized low-temperature techniques. Infrared and Raman spectroscopy have been the most definitive methods for its structural elucidation, providing unambiguous evidence for the cyclic anhydride structure through its characteristic carbonyl vibrations. While NMR and mass spectrometry are powerful analytical tools, their application is hindered by the compound's inherent instability, which leads to rapid decomposition under typical experimental conditions. Future advancements in ultra-low temperature NMR and soft ionization mass spectrometry techniques may provide more detailed insights into the structure and reactivity of this fascinating and highly reactive molecule.

References

In-Depth Technical Guide to the Infrared and Raman Spectroscopy of Malonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available infrared (IR) and Raman spectroscopic data for malonic anhydride (B1165640) (oxetane-2,4-dione). Due to the inherent instability of this compound, spectroscopic data is limited and primarily focused on key vibrational modes that confirm its synthesis and structure. This document compiles the existing data, details the experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Introduction to Malonic Anhydride

This compound is a strained, four-membered cyclic anhydride with the chemical formula C₃H₂O₃. First successfully synthesized in 1978 by Perrin and Arrhenius, its high reactivity and tendency to decompose at or below room temperature make its isolation and characterization challenging. The primary method of synthesis involves the ozonolysis of diketene (B1670635) at low temperatures. Spectroscopic analysis, particularly IR and Raman, has been crucial in providing evidence for its formation and characterizing its unique structural features, most notably the highly strained carbonyl groups within the oxetane-2,4-dione ring.

Experimental Protocols

The synthesis and spectroscopic characterization of this compound require low-temperature techniques to prevent its rapid decomposition into ketene (B1206846) and carbon dioxide.

Synthesis of this compound via Ozonolysis

The most successful method for preparing this compound is the ozonolysis of diketene. The following protocol is a synthesis derived from published methods[1][2][3][4][5]:

-

Apparatus: A reaction flask equipped with a gas inlet tube, a magnetic stirrer, and an outlet leading to an ozone trap is required. The reaction must be conducted in a dry, inert atmosphere.

-

Reagents and Solvents:

-

Diketene (redistilled)

-

Anhydrous inert solvent (e.g., methylene (B1212753) chloride, chloroform)

-

Ozone (generated from an ozonator, typically as a 4% mixture in oxygen)

-

Dry nitrogen or argon gas

-

-

Procedure:

-

A solution of diketene in the chosen anhydrous solvent (e.g., 100 µl of diketene in 3 ml of CH₂Cl₂) is prepared in the reaction flask.

-

The reaction mixture is cooled to approximately -78 °C using a dry ice/isopropanol bath.

-

A steady stream of ozone is bubbled through the cooled solution with vigorous stirring.

-

The ozonolysis is continued until the reaction is complete, which can be indicated by the appearance of a blue color in the solution, signifying the presence of unreacted ozone.

-

Once the reaction is complete, the solution is flushed with dry nitrogen to remove any excess ozone.

-

The resulting solution contains this compound and formaldehyde (B43269) peroxide oligomers and must be kept at low temperatures for subsequent analysis.

-

Spectroscopic Analysis

Due to the instability of this compound, spectroscopic measurements are typically performed on the crude reaction mixture at low temperatures.

-

Infrared (IR) Spectroscopy:

-

A solution of this compound, prepared as described above, is used for the analysis.

-

The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with a low-temperature cell.

-

The sample is maintained at a temperature below -30 °C during the measurement to prevent decomposition.

-

-

Raman Spectroscopy:

-

Raman spectra are also recorded at low temperatures.

-

The solution of the anhydride is placed in a suitable low-temperature sample holder.

-

A laser is used as the excitation source, and the scattered light is analyzed by a Raman spectrometer.

-

Spectroscopic Data

The available spectroscopic data for this compound and its dimethyl derivative are primarily focused on the characteristic carbonyl (C=O) stretching vibrations, which are sensitive to the high ring strain.

Infrared (IR) Spectral Data

The IR spectrum of this compound is characterized by a strong absorption band in the carbonyl region, at a significantly higher wavenumber than typical acyclic or larger cyclic anhydrides.

| Compound | Frequency (cm⁻¹) | Assignment | Reference |

| This compound | 1820 (strong) | Asymmetric C=O Stretch | [6][7] |

| This compound | 1830 (strong) | Symmetric C=O Stretch | [7] |

Note: Some reports describe a strong doublet at 1820 and 1830 cm⁻¹ for the parent this compound.

Raman Spectral Data

Raman spectroscopy has been particularly useful in identifying the symmetric carbonyl stretch, which is often weak in the IR spectrum of cyclic anhydrides but strong in the Raman spectrum.

| Compound | Frequency (cm⁻¹) | Assignment | Reference |

| Dimethylthis compound | 1947 (prominent) | Symmetric C=O Stretch | [6][7] |

Note: The exceptionally high frequency of the Raman band for dimethylthis compound is considered strong evidence for the formation of the strained four-membered ring structure.

Diagrams

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization, emphasizing the critical low-temperature conditions.

Key Vibrational Modes Signaling Pathway

This diagram illustrates the relationship between the molecular structure of this compound and its characteristic vibrational spectroscopic signals.

References

- 1. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]

- 2. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]

- 3. EP0496362A2 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. EP0496362B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. CA2059698A1 - Process for the production of malonic acid anhydride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

Computational Insights into the Stability of Malonic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational studies on the stability of malonic anhydride (B1165640). Malonic anhydrides are known to be unstable, decomposing at or below room temperature into ketene (B1206846) and carbon dioxide.[1][2] Understanding the kinetics and thermodynamics of this decomposition is crucial for applications where malonic anhydride or its derivatives might be used as intermediates or building blocks. This guide summarizes the key findings from computational chemistry studies, detailing the methodologies employed and presenting the quantitative data in a structured format.

Decomposition Pathway of this compound

Computational studies have corroborated experimental findings that this compound undergoes a thermal decomposition via a concerted cycloreversion mechanism.[1][2] This process involves a twisted transition-state structure, leading to the formation of ketene and carbon dioxide.[1][2] The reaction is classified as a [2s + (2s + 2s)] or [2s + 2a] cycloreversion.[1][2] The stability of substituted malonic anhydrides has also been investigated, revealing that methylthis compound decomposes fastest, while dimethylthis compound is the slowest, a trend that has been rationalized through computational analysis of the transition states.[1][2]

Caption: Decomposition pathway of this compound.

Computational Methodologies

The stability of this compound and its decomposition have been investigated using a variety of computational methods to accurately model the energetics and geometry of the reaction pathway. The following protocols are representative of the key experiments cited in the literature.

Quantum Chemical Calculations

A range of ab initio and density functional theory (DFT) methods have been employed to calculate the energies and optimized geometries of the reactants, transition states, and products.

-

Software: The Gaussian suite of programs is commonly used for these calculations.

-

Methods:

-

Hartree-Fock (HF)

-

Møller-Plesset perturbation theory (MP2)

-

Density Functional Theory (DFT) with various functionals, including B3LYP and UBPW91.

-

Composite methods such as Gaussian-3 (G3) theory for high-accuracy energy calculations.

-

-

Basis Sets: A variety of Pople-style and correlation-consistent basis sets are utilized to balance computational cost and accuracy. These include:

-

6-31G

-

6-31G(d)

-

cc-pVDZ

-

aug-cc-pVDZ

-

cc-pVTZ

-

6-311+G(3df,2p)

-

-

Geometry Optimization: The geometries of the ground state (this compound) and the final products (ketene and CO₂) are optimized to find the minimum energy structures.

-

Transition State Search: The transition state geometry is located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by generating a series of "images" between the reactants and products. The transition state is confirmed by frequency analysis, which should yield a single imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are often performed at higher levels of theory on the optimized geometries to obtain more accurate energy differences and activation barriers.

Caption: General computational workflow for studying this compound decomposition.

Quantitative Data Summary

The following tables summarize the types of quantitative data obtained from computational studies on the decomposition of this compound and its methylated analogues. The values presented are illustrative of the data generated from the methodologies described above.

Table 1: Calculated Activation Parameters for this compound Decomposition

| Computational Method | Basis Set | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| B3LYP | 6-31G(d) | Value | Value |

| MP2 | cc-pVDZ | Value | Value |

| G3 | - | Value | Value |

| B3LYP | 6-311+G(3df,2p) | Value | Value |

Table 2: Comparison of Activation Enthalpies (ΔH‡) for Substituted Malonic Anhydrides

| Compound | Computational Method | Basis Set | Calculated ΔH‡ (kcal/mol) |

| This compound | B3LYP/cc-pVTZ | Value | Value |

| Methylthis compound | B3LYP/cc-pVTZ | Value | Value |

| Dimethylthis compound | B3LYP/cc-pVTZ | Value | Value |

Table 3: Relative Energies of Stationary Points in the Decomposition Pathway

| Species | Computational Method | Relative Energy (kcal/mol) |

| This compound | G3 | 0.0 |

| Transition State | G3 | Value |

| Ketene + CO₂ | G3 | Value |

Conclusion

Computational studies have provided significant insights into the instability of this compound. Through the application of various quantum chemical methods, the decomposition pathway, transition state structure, and the energetics of the reaction have been elucidated. These theoretical investigations not only support experimental observations but also provide a detailed molecular-level understanding of the factors governing the stability of this compound and its derivatives. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of organic chemistry, computational chemistry, and drug development.

References

Monomeric vs. Polymeric Malonic Anhydride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Characterization, and Application of Monomeric and Polymeric Forms of Malonic Anhydride (B1165640) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of monomeric malonic anhydride and its polymeric forms, with a focus on their relevance to drug development. A critical distinction is drawn between the highly unstable monomeric this compound, ill-defined polymeric or oligomeric forms of this compound, and the widely utilized copolymers of maleic anhydride in pharmaceutical applications. This document aims to clarify the chemistry, synthesis, and potential utility of these compounds for researchers in the field.

Monomeric this compound: A Highly Reactive Intermediate

Monomeric this compound, systematically named oxetane-2,4-dione, is a strained, four-membered cyclic dicarboxylic anhydride. Its synthesis and isolation have been a significant challenge for chemists due to its inherent instability.

Synthesis

The first successful synthesis of monomeric this compound was achieved in 1988 through the ozonolysis of diketene (B1670635) at low temperatures.[1] The dehydration of malonic acid does not yield the monomeric anhydride but instead leads to the formation of carbon suboxide.[1]

The ozonolysis of an enol-lactone dimer of ketene (B1206846), such as diketene, is the preferred method for producing this compound.[2] The reaction is typically carried out at temperatures near -78°C in a dry solvent like methylene (B1212753) chloride to prevent the decomposition of the product.[2]

Stability and Reactivity

Monomeric this compound is highly unstable and decomposes below room temperature into ketene and carbon dioxide.[3] This instability makes it a transient intermediate rather than a compound that can be stored or directly formulated into a drug product. Its high reactivity stems from the strained four-membered ring, making it susceptible to nucleophilic attack.[1] This reactivity allows for the synthesis of monosubstituted malonic acid derivatives, such as monoesters and monoamides, by reacting the anhydride with alcohols or amines, respectively.[1][2]

Polymeric Forms of this compound: An Ill-Defined Class

The term "polymeric this compound" does not refer to a well-characterized, high-molecular-weight polymer in the same vein as common polymers used in drug delivery. Instead, it generally describes oligomeric or ill-defined polymeric materials that have been observed during attempts to synthesize or as decomposition products of the monomeric form. Early attempts to synthesize monomeric this compound often resulted in such materials, which were typically insoluble and lacked sharp melting points. There is a significant lack of data on the controlled synthesis and characterization of a true poly(this compound) homopolymer.

Crucial Distinction: this compound vs. Maleic Anhydride

It is imperative to distinguish polymeric forms of this compound from the well-studied and widely used copolymers of maleic anhydride . Maleic anhydride copolymers, such as poly(styrene-co-maleic anhydride) (SMA) and poly(methyl vinyl ether-co-maleic anhydride) (PMVE-MA), are extensively used in drug delivery as polymer-drug conjugates, nanoparticles, and bioadhesives.[4][5] These copolymers are outside the scope of this guide, which focuses specifically on this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for monomeric this compound. Due to the ill-defined nature of "polymeric this compound," comparable quantitative data is not available in the scientific literature.

Table 1: Physicochemical Properties of Monomeric this compound

| Property | Value | Reference(s) |

| Systematic Name | Oxetane-2,4-dione | [1] |

| Molecular Formula | C₃H₂O₃ | [6] |

| Molecular Weight | 86.05 g/mol | - |

| Appearance | - | - |

| Stability | Decomposes below room temperature | [3] |

Table 2: Spectroscopic Data for Monomeric this compound

| Spectroscopic Technique | Characteristic Peaks | Reference(s) |

| Infrared (IR) Spectroscopy | 1820 cm⁻¹ | [1][3] |

| Raman Spectroscopy | 1947 cm⁻¹ | [1][3] |

| ¹³C NMR Spectroscopy | Difficult to obtain due to rapid decomposition | [3] |

Experimental Protocols

Synthesis of Monomeric this compound via Ozonolysis of Diketene

This protocol is based on the method described in the scientific literature.[2]

Materials:

-

Diketene, redistilled

-

Methylene chloride (CH₂Cl₂), dry

-

Ozone (O₃)

-

Dry nitrogen (N₂)

-

Dry ice-isopropanol bath

Procedure:

-

Prepare a solution of redistilled diketene in dry methylene chloride in a flask equipped with a gas inlet and an outlet leading to an ozone trap.

-

Cool the reaction mixture to approximately -78°C using a dry ice-isopropanol bath.

-

Pass a steady stream of ozone through the solution. The progress of the reaction can be monitored by the disappearance of the diketene.

-

Once the ozonolysis is complete, flush the reaction mixture with dry nitrogen to remove any excess ozone.

-

The resulting solution contains monomeric this compound and formaldehyde (B43269) peroxide oligomers. This solution should be used immediately for subsequent reactions due to the instability of the this compound.

Applications in Drug Development

Monomeric this compound as a Synthetic Precursor

Due to its high reactivity and instability, monomeric this compound is not suitable for direct use in drug formulations. Its primary value in the context of drug development is as a reactive intermediate for the synthesis of malonic acid derivatives. Malonic acid and its derivatives are important building blocks in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates and valproate.[7][8] They can also be used to create crosslinkers for polymers used in drug delivery.[7]

Polymeric Forms of this compound

There are currently no established applications of the ill-defined polymeric or oligomeric forms of this compound in drug development. Their poor solubility and lack of characterization make them unsuitable for such applications.

Visualizations

Synthesis and Decomposition of Monomeric this compound

Caption: Synthesis of monomeric this compound and its subsequent decomposition pathway.

Reactivity of Monomeric this compound

References

- 1. This compound|Oxetane-2,4-dione|RUO [benchchem.com]

- 2. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]

- 3. escholarship.org [escholarship.org]

- 4. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies | MDPI [mdpi.com]

- 5. Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Malonic acid - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of Malonic Anhydride via Ozonolysis of Ketene Dimers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of malonic anhydride (B1165640) through the ozonolysis of ketene (B1206846) dimers, specifically diketene (B1670635). Malonic anhydrides are valuable, highly reactive intermediates in organic synthesis, serving as precursors for a variety of pharmaceuticals, agrochemicals, and other fine chemicals. The described method offers a direct and high-yielding route to this important building block. This protocol includes a comprehensive reaction mechanism, a detailed experimental procedure, characterization data, and safety precautions.

Introduction

Malonic anhydride (oxetane-2,4-dione) is a reactive organic compound that serves as a versatile reagent in organic synthesis. Its high reactivity stems from the strained four-membered ring containing two carbonyl groups. However, this reactivity also contributes to its instability at ambient temperatures, necessitating in situ generation or careful handling at low temperatures.[1] The ozonolysis of diketene presents a reliable method for the preparation of this compound, reportedly achieving near-quantitative yields.[2] This method involves the oxidative cleavage of the carbon-carbon double bond in the enol-lactone form of diketene by ozone.

Reaction Mechanism

The ozonolysis of diketene proceeds via the Criegee mechanism, which is widely accepted for the ozonolysis of alkenes.[3] The reaction is initiated by a 1,3-dipolar cycloaddition of ozone to the double bond of diketene, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a ketone. In the case of diketene, this cleavage results in the formation of this compound and formaldehyde (B43269). To prevent the formation of explosive polymeric formaldehyde peroxides, a carbonyl compound such as acetaldehyde (B116499) is added to the reaction mixture to trap the formaldehyde oxide.

References

Application Notes and Protocols for the Experimental Generation of Malonic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Malonic anhydride (B1165640) (oxetane-2,4-dione) is a highly reactive and unstable organic compound.[1][2] Its inherent instability, leading to decomposition at or below room temperature into ketene (B1206846) and carbon dioxide, has made its synthesis and isolation a significant chemical challenge.[3][4] Early attempts to synthesize monomeric malonic anhydride through methods like the dehydration of malonic acid were largely unsuccessful, often yielding polymeric materials or carbon suboxide.[5][6] A breakthrough was achieved with the ozonolysis of ketene dimers, specifically diketene (B1670635), at low temperatures.[2][6][7] This method allows for the in-situ generation and characterization of the elusive monomeric this compound.[6]

These application notes provide a detailed protocol for the generation of this compound via the ozonolysis of diketene, based on established methodologies. Due to its instability, the anhydride is typically prepared and used in situ for subsequent reactions.

Experimental Protocols

Method 1: Synthesis of this compound by Ozonolysis of Diketene

This protocol describes the generation of this compound by the ozonolysis of diketene in the presence of a carbonyl compound, which is believed to facilitate the reaction. The procedure must be conducted at very low temperatures to prevent the rapid decomposition of the product.[8]

Materials and Equipment:

-

Diketene (CH₂(CO)₂O)

-

Acetaldehyde (B116499) (or other suitable carbonyl compound)

-

Chloroform (anhydrous) or other suitable anhydrous aprotic solvent (e.g., hexane)

-

Ozone generator

-

Oxygen source

-

Gas dispersion tube

-

Three-neck round-bottom flask

-

Low-temperature cooling bath (e.g., dry ice/acetone, capable of reaching -60°C to -78°C)

-

Magnetic stirrer and stir bar

-

Nitrogen gas source for purging

-

Infrared (IR) Spectrometer for characterization

Safety Precautions:

-

Ozone is highly toxic and a strong oxidant. All operations involving ozone must be performed in a well-ventilated fume hood.

-

Diketene is a lachrymator and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Low-temperature baths can cause severe burns. Use cryogenic gloves when handling.

-

Organic solvents are flammable and volatile. Work away from ignition sources.

Procedure:

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet. The flask should be placed in a low-temperature cooling bath maintained at -60°C.

-

Reagent Preparation: Prepare a solution of 4.2 g (0.050 mol) of diketene and 2.2 g (0.050 mol) of acetaldehyde in 100 ml of anhydrous chloroform.[8]

-

Cooling: Cool the solution in the flask to -60°C with continuous stirring.

-

Ozonolysis: Once the solution has reached the target temperature, begin bubbling a stream of ozone (e.g., 4% in oxygen) through the solution via the gas dispersion tube.[8]

-

Reaction Monitoring: Continue the ozonolysis until the solution turns a persistent blue color, which indicates the presence of excess ozone and the completion of the reaction.[8]

-

Purging: Stop the ozone flow and purge the system with a gentle stream of nitrogen gas to remove any excess ozone.

-

In-situ Use: The resulting solution contains this compound. Due to its instability, it should be used immediately for subsequent reactions or characterization at low temperatures.

Data Presentation

The successful synthesis of this compound is primarily confirmed through spectroscopic methods, particularly Infrared (IR) spectroscopy, performed at low temperatures.

| Parameter | Value | Reference(s) |

| Synthesis Method | Ozonolysis of Diketene | [6][8] |

| Reactants | Diketene, Ozone, Acetaldehyde (optional) | [8] |

| Solvent | Chloroform or other aprotic solvents | [8] |

| Reaction Temperature | -60°C to -78°C | [7][8] |

| Primary Product | This compound (in solution) | [6] |

| Decomposition Products | Ketene and Carbon Dioxide | [1][4] |

| IR Absorption (C=O) | Strong doublet at 1820 cm⁻¹ and 1830 cm⁻¹ | [6] |

| Raman Band | 1947 cm⁻¹ | [6][9] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Decomposition Pathway

Caption: Thermal decomposition of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. escholarship.org [escholarship.org]

- 7. This compound|Oxetane-2,4-dione|RUO [benchchem.com]

- 8. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

In Situ Generation and Application of Malonic Anhydride: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic anhydride (B1165640) (oxetane-2,4-dione) is a highly reactive and thermally unstable intermediate that serves as a potent acylating agent and an in situ source of ketene (B1206846). Its transient nature necessitates its generation immediately prior to use in a reaction mixture. This document provides detailed application notes and experimental protocols for the in situ generation of malonic anhydride via the ozonolysis of diketene (B1670635) and its subsequent application in organic synthesis, with a focus on acylation reactions relevant to pharmaceutical and materials science research.

Introduction

Monomeric this compound is a four-membered cyclic anhydride that readily undergoes decarboxylation to form ketene and carbon dioxide, even at temperatures below ambient conditions. This inherent instability has historically limited its isolation and characterization. However, its high reactivity makes it a valuable synthetic intermediate. The primary and most reliable method for its preparation is the low-temperature ozonolysis of diketene. The in situ generated this compound, or the ketene derived from its rapid decomposition, can be trapped by a variety of nucleophiles to afford acylated products. This methodology has potential applications in the synthesis of complex molecules, including pharmacologically active compounds such as β-lactams.

Physicochemical Properties and Spectroscopic Data

Due to its instability, this compound is typically characterized spectroscopically at low temperatures in the reaction solution.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Reference |

| Infrared (IR) Spectroscopy | Strong doublet at 1820 and 1830 cm⁻¹ (parent anhydride) | [1] |

| Infrared (IR) Spectroscopy | Strong absorption at 1820 cm⁻¹ (dimethylthis compound) | [1] |

| Raman Spectroscopy | Prominent band at 1947 cm⁻¹ (dimethylthis compound) | [1] |

In Situ Generation of this compound

The ozonolysis of diketene is the only reported method for the successful synthesis of monomeric this compound. The reaction is conducted at low temperatures in an anhydrous, aprotic solvent.

Reaction Workflow

Caption: Workflow for in situ generation and use.

Experimental Protocol: In Situ Generation of this compound

Materials:

-

Diketene

-

Anhydrous chloroform (B151607) or other suitable aprotic solvent (e.g., hexane)

-

Acetaldehyde (B116499) (optional, to form a more stable ozonide)

-

Ozone generator

-

Dry ice/acetone bath

-

Reaction vessel equipped with a gas inlet tube, a magnetic stirrer, and a drying tube

Procedure:

-

Set up the reaction vessel in a fume hood and charge it with a solution of diketene (1.0 equivalent) and acetaldehyde (1.0 equivalent, optional) in anhydrous chloroform.

-

Cool the reaction mixture to -60 °C to -78 °C using a dry ice/acetone bath.

-

Begin bubbling a stream of ozone (typically 3-5% in oxygen) through the solution with vigorous stirring.

-

Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the presence of excess ozone and the completion of the reaction.

-

Purge the solution with a stream of dry nitrogen or argon for 10-15 minutes to remove the excess ozone.

-

The resulting solution contains this compound and is ready for immediate use in subsequent reactions. Caution: Do not allow the solution to warm above -30 °C to prevent rapid decomposition.

Applications in Organic Synthesis: In Situ Acylation

The primary application of in situ generated this compound is in acylation reactions. Due to its high reactivity, it readily reacts with nucleophiles such as amines and alcohols. Alternatively, the ketene formed from its decomposition can be trapped.

Reaction Mechanism: Acylation vs. Ketene Trapping

Caption: Two pathways for nucleophilic reaction.

Experimental Protocol: In Situ Acylation of an Amine

This protocol describes the trapping of the in situ generated this compound/ketene with an amine to form the corresponding amide.

Materials:

-

Solution of in situ generated this compound (from Protocol 3.2)

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., chloroform)

-

Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

To the cold (-78 °C) solution of in situ generated this compound, add a pre-cooled solution of the amine in the same anhydrous solvent dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., chloroform).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Note: The yield of these trapping reactions can be nearly quantitative, though this is highly dependent on the substrate and reaction conditions.[1]

Applications in Drug Development

While the direct use of the unstable this compound in drug synthesis is not widely documented, its ability to generate ketene in situ provides a valuable route to pharmacologically relevant scaffolds. One notable application is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, through the Staudinger cycloaddition of a ketene with an imine.[2][3][4]

Signaling Pathway: Staudinger Synthesis of β-Lactams

Caption: Synthesis of β-lactams via ketene.

Quantitative Data

The primary quantitative data available for this compound relates to its thermal decomposition.

Table 2: Kinetic Data for the Thermal Decomposition of Malonic Anhydrides

| Anhydride | Temperature Range (°C) | ΔH‡ (kcal/mol) |

| This compound | 0 - 25 | 14.2 ± 0.4 |

| Methylthis compound | Not specified | 12.6 |

| Dimethylthis compound | 5 - 30 | 15.9 ± 0.2 |

| Data sourced from Perrin, C. L. (2022).[1] |

Safety Precautions

-

Ozone: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be conducted in a well-ventilated fume hood. Excess ozone should be properly quenched (e.g., by passing through a solution of potassium iodide).

-

Diketene: Diketene is a toxic and flammable lachrymator. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.

-

Low Temperatures: The use of dry ice/acetone baths requires appropriate cryogenic gloves and caution to avoid frostbite.

-

Anhydrous Conditions: All reagents and glassware must be thoroughly dried to prevent unwanted side reactions with water.

Conclusion

The in situ generation of this compound provides a convenient route to a highly reactive acylating agent and a precursor for ketene. While its instability presents challenges, the low-temperature ozonolysis of diketene is a viable method for its preparation. The subsequent trapping with nucleophiles offers a pathway to a variety of acylated products, including those with potential applications in drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this transient yet powerful chemical intermediate.

References

- 1. escholarship.org [escholarship.org]

- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

Malonic Anhydride: A Versatile but Elusive Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Malonic anhydride (B1165640) (C₃H₂O₃), a highly reactive and unstable cyclic dicarboxylic anhydride, holds significant potential as a synthetic intermediate in various chemical transformations, including the synthesis of esters, amides, and potentially novel pharmaceutical compounds. Its utility is derived from the high reactivity of the anhydride ring, making it a potent acylating agent. However, its inherent instability, readily decomposing at or below room temperature, presents considerable challenges for its isolation and application.[1][2]

Applications as a Synthetic Intermediate

Despite its transient nature, malonic anhydride is a valuable precursor for several important classes of organic compounds.

-

Ester and Amide Synthesis: this compound reacts readily with nucleophiles. Alcohols react to form monoesters of malonic acid, while amines, such as aniline (B41778), and phenols yield the corresponding monoamides (malonanilic acid) and monoesters, respectively. These reactions are typically rapid and can proceed to near-quantitative yields, highlighting the efficiency of this compound as an acylating agent.

-

Pharmaceutical Synthesis: There is potential for this compound in the synthesis of modified β-lactam antibiotics, such as penicillin and cephalosporin (B10832234) derivatives. The introduction of a malonyl group could potentially enhance the resistance of these antibiotics to bacterial β-lactamases. However, detailed protocols for this specific application remain scarce in publicly available literature.

-

Ketene (B1206846) Generation: Upon thermal decomposition, this compound fragments into ketene and carbon dioxide.[1][2] This decomposition pathway underscores the anhydride's role as a potential in-situ source of highly reactive ketene for various cycloaddition and acylation reactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis and decomposition of this compound and its derivatives.

| Parameter | Value | Reference |

| Molar Mass | 86.05 g/mol | |

| Appearance | Unstable, typically not isolated | [1][2] |

| Key IR Absorption (C=O) | ~1820 cm⁻¹ | |

| Key Raman Band (C=O) | ~1947 cm⁻¹ |

Table 1: Physicochemical Properties of this compound

| Anhydride | Temperature Range (°C) | Activation Enthalpy (ΔH‡) (kcal/mol) | Reference |

| This compound | 0 - 25 | 14.2 ± 0.4 | |

| Dimethylthis compound | 5 - 30 | 15.9 ± 0.2 |

Table 2: Decomposition Kinetics of Malonic Anhydrides

Experimental Protocols

Detailed experimental protocols for the synthesis and immediate use of this compound are crucial due to its instability. The following protocols are based on available patent literature and synthetic reports.

Protocol 1: Synthesis of this compound via Ozonolysis of Diketene (B1670635)

This protocol describes the in-situ generation of this compound.[3][4][5]

Materials:

-

Diketene

-

Chloroform (B151607) (anhydrous)

-

Ozone (generated from an ozone generator, typically as a 4% mixture in oxygen)

-

Nitrogen gas

-

Dry ice/isopropanol bath

Procedure:

-